Introduction: The Unique Potential of a Strained Bifunctional Building Block
Introduction: The Unique Potential of a Strained Bifunctional Building Block
An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropanol: Properties, Synthesis, and Applications
In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with precise three-dimensional arrangements is paramount. Strained ring systems, in particular, offer a unique combination of conformational rigidity and latent reactivity that can be harnessed to construct complex molecular targets. 1-(Hydroxymethyl)cyclopropanol, a geminal diol on a cyclopropane scaffold, represents a compelling yet underutilized building block. Its structure marries the high ring strain energy of the cyclopropane ring with the synthetic versatility of two distinct hydroxyl groups—one primary and one tertiary. This guide provides an in-depth examination of the fundamental properties, synthesis, and reactive profile of 1-(Hydroxymethyl)cyclopropanol, offering researchers and drug development professionals a comprehensive resource for leveraging its unique chemical attributes.
Core Physicochemical and Structural Properties
1-(Hydroxymethyl)cyclopropanol is a low molecular weight, polar compound whose properties are dictated by its compact, strained structure and the presence of two hydrogen-bond-donating hydroxyl groups. These features influence its solubility, boiling point, and interaction with biological targets. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(hydroxymethyl)cyclopropan-1-ol | [1] |
| CAS Number | 42082-92-8 | [1][2] |
| Molecular Formula | C₄H₈O₂ | [1][3] |
| Molecular Weight | 88.11 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid (predicted) | - |
| Boiling Point | 68-70 °C @ 1 Torr | [2] |
| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.56 ± 0.20 | [2] |
| XLogP3-AA | -0.8 | [1][2] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1][3] |
| Storage Conditions | Store sealed in a dry environment, preferably in a freezer at -20°C | [2] |
Strategies for Chemical Synthesis
The synthesis of 1-(hydroxymethyl)cyclopropanol typically involves the reduction of a corresponding cyclopropane-1,1-dicarbonyl precursor. The most direct route involves the reduction of 1-hydroxy-1-cyclopropanecarboxylic acid or its ester derivatives. The choice of reducing agent is critical to ensure the complete reduction of the carboxylic acid or ester to the primary alcohol without inducing the premature ring-opening of the strained cyclopropanol ring.
Primary Synthetic Route: Reduction of a Carboxylate Precursor
A robust and scalable method for preparing 1-(hydroxymethyl)cyclopropanol is the reduction of a suitable ester, such as ethyl or methyl 1-hydroxycyclopropane-1-carboxylate. Strong, non-nucleophilic hydride reagents are preferred for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice due to its high reactivity.
Caption: General workflow for the synthesis of 1-(Hydroxymethyl)cyclopropanol.
Detailed Experimental Protocol: LiAlH₄ Reduction
Disclaimer: This protocol involves highly reactive and flammable reagents. All operations must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is assembled.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is used as the solvent. A suspension of lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.
-
Substrate Addition: Ethyl 1-hydroxycyclopropane-1-carboxylate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is highly exothermic and must be performed with extreme caution.
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Workup and Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 1-(hydroxymethyl)cyclopropanol can be purified by vacuum distillation to afford the final product as a clear oil.[2]
Predicted Spectroscopic and Analytical Profile
| Technique | Predicted Signature | Rationale / Comparison |
| ¹H NMR | δ 0.5-1.0 ppm (m, 4H): Diastereotopic protons of the cyclopropane ring.δ ~3.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group.δ (variable, br s, 2H): Two hydroxyl protons (exchangeable with D₂O). | Cyclopropyl protons are highly shielded and appear far upfield.[4] The chemical shift of the CH₂OH group is typical for primary alcohols. |
| ¹³C NMR | δ ~15 ppm: CH₂ carbons of the cyclopropane ring.δ ~60-70 ppm: Quaternary carbon (C-OH).δ ~65-75 ppm: Methylene carbon (-CH₂OH). | The upfield shift of the cyclopropyl carbons is characteristic.[5] The carbons attached to oxygen atoms are deshielded and appear in the 60-75 ppm range. |
| IR Spectroscopy | ~3350 cm⁻¹ (broad, strong): O-H stretching vibration from the two alcohol groups.~2880-2960 cm⁻¹ (medium): C-H stretching of the sp³ hybridized carbons.~1050-1150 cm⁻¹ (strong): C-O stretching vibrations. | The broad O-H band is characteristic of hydrogen-bonded alcohols. C-O stretches for primary and tertiary alcohols fall in this region.[6][7] |
| Mass Spectrometry (EI) | m/z 88 (M⁺): Molecular ion peak.m/z 70 (M⁺ - H₂O): Loss of water.m/z 57 (M⁺ - CH₂OH): Loss of the hydroxymethyl radical. | Alcohols commonly undergo dehydration and alpha-cleavage. The loss of the hydroxymethyl group is a characteristic fragmentation pathway.[8] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(hydroxymethyl)cyclopropanol stems from two core features: the inherent reactivity of the strained cyclopropanol ring and the presence of two modifiable hydroxyl groups.
Ring-Opening Reactions via Homoenolate Intermediates
Cyclopropanols are known to undergo facile ring-opening reactions under various conditions (acidic, basic, or metal-catalyzed) due to the release of approximately 27 kcal/mol of ring strain.[9] This transformation typically proceeds through a homoenolate intermediate, which can then be trapped by electrophiles. This reactivity makes cyclopropanols valuable synthons for γ-functionalized ketones. The presence of the hydroxymethyl group offers a handle for directing these reactions or for subsequent functionalization.
Caption: Conceptual pathway for the reactivity of the cyclopropanol moiety.
This unique reactivity has been exploited in various synthetic contexts, including cobalt-catalyzed couplings with alkynes to form β-alkenyl ketones or cyclopentenol derivatives.[10]
Application as a Bifunctional Intermediate
Beyond its ring-opening potential, 1-(hydroxymethyl)cyclopropanol serves as a valuable building block for introducing the 1,1-disubstituted cyclopropane motif. The primary and tertiary hydroxyl groups exhibit differential reactivity, allowing for selective protection or functionalization, which is a key strategy in multi-step synthesis.
A notable application is in the synthesis of leukotriene receptor antagonists like Montelukast. While not a direct precursor in all reported syntheses, its derivatives, such as 1-(hydroxymethyl)cyclopropaneacetonitrile, are key intermediates.[11] These intermediates are constructed from precursors that establish the core 1,1-disubstituted cyclopropane structure, highlighting the importance of this molecular scaffold.
Safety, Handling, and Storage
As a flammable and potentially harmful chemical, proper handling of 1-(hydroxymethyl)cyclopropanol is essential. The following is a summary of its known hazards based on GHS classifications.
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Eye Irritation | H319 | Causes serious eye irritation |
(Source: Aggregated GHS information from ECHA C&L Inventory)[1]
Handling and PPE Recommendations:
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. For long-term stability, storage in a freezer at -20°C is recommended.[2]
Conclusion
1-(Hydroxymethyl)cyclopropanol is a potent synthetic building block whose value lies in the unique interplay between its strained cyclopropane core and its bifunctional nature. Its ability to undergo controlled ring-opening reactions provides access to linear carbon chains with functionality at the γ-position, a transformation that can be challenging to achieve through other means. Furthermore, its role as a compact scaffold for introducing geminally-substituted cyclopropane rings makes it a valuable asset in the synthesis of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full potential in their synthetic endeavors.
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